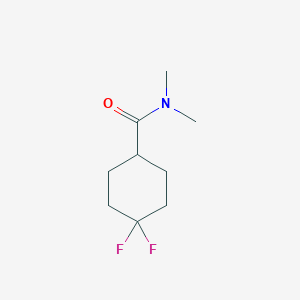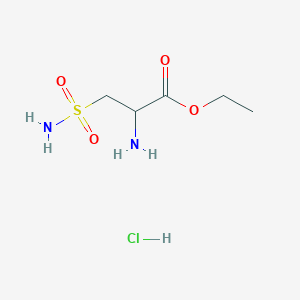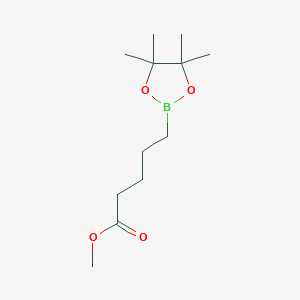
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-N,N-dimethylcyclohexane-1-carboxamide (DFDMC) is a fluorinated carboxamide compound that has been studied for its potential applications in various scientific research fields. DFDMC is an organofluorine compound that has been found to possess unique properties which make it an attractive molecule for use in laboratory experiments. It has been used in a wide range of research areas, including but not limited to biochemistry, pharmacology, and toxicology.
作用機序
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to act as an inhibitor of the enzyme cytochrome P450 (CYP) 3A4. CYP3A4 is an enzyme that is involved in the metabolism of many drugs and other compounds. By inhibiting this enzyme, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide can alter the metabolism of drugs and other compounds, thus altering the pharmacokinetics of those compounds. This can be used to study the metabolism of drugs in the body and to study the effects of environmental pollutants on human health.
Biochemical and Physiological Effects
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to possess a variety of biochemical and physiological effects. In laboratory experiments, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to act as an inhibitor of the enzyme CYP3A4. This can lead to changes in the metabolism of drugs and other compounds, which can lead to changes in the pharmacokinetics of those compounds. Additionally, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been found to have an effect on the expression of certain genes, which can lead to changes in the expression of proteins and other molecules in the body.
実験室実験の利点と制限
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as an inhibitor of the enzyme CYP3A4. Additionally, it has been found to have an effect on the expression of certain genes, which can be useful in studying the effects of environmental pollutants on human health. However, there are some limitations to using 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide in laboratory experiments. For example, it is not very stable, and it can decompose in the presence of light or heat. Additionally, it can cause irritation to the skin and eyes, and it can be toxic if inhaled or ingested.
将来の方向性
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has potential applications in a variety of scientific research fields. It can be used to study the metabolism of drugs and other compounds, as well as the effects of environmental pollutants on human health. Additionally, it can be used to study the mechanisms of action of various drugs and to study the expression of certain genes. Future research could focus on further understanding the biochemical and physiological effects of 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide, as well as exploring new methods of synthesis and new applications for 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide. Additionally, further research could focus on the development of safer and more stable forms of 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide for use in laboratory experiments.
合成法
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide can be synthesized using a variety of chemical reactions. The most common method of synthesis involves a Friedel-Crafts reaction, which is a type of electrophilic aromatic substitution. In this reaction, a chloroformate ester is reacted with a Lewis acid catalyst to form the desired product. Other methods of synthesis include the use of an amine-catalyzed reaction and the use of an acid-catalyzed reaction.
科学的研究の応用
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been used in a wide range of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the metabolism of drugs and other compounds. It has also been used in the study of the mechanisms of action of various drugs and in the study of the pharmacokinetics of drugs. Additionally, 4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide has been used in the study of the effects of environmental pollutants on human health.
特性
IUPAC Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO/c1-12(2)8(13)7-3-5-9(10,11)6-4-7/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOCCGUBDHDWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-difluoro-N,N-dimethylcyclohexane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide dihydrochloride](/img/structure/B6617991.png)


![1-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6618014.png)
![1-[(phenylmethylidene)amino]-3,5-bis(2,2,2-trifluoroethyl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B6618022.png)

![5H,6H,7H,8H-pyrido[3,4-c]pyridazin-3-ol](/img/structure/B6618054.png)


![5-[(pyridin-2-yl)methyl]pyrimidin-2-amine](/img/structure/B6618067.png)

![3-[[(2,6-Difluorophenyl)sulfonyl]amino]benzoic acid](/img/structure/B6618082.png)
![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)